Microcystin YR

概要

説明

準備方法

マイクロシстин-YRは通常、シアノバクテリア培養物から抽出されます。 抽出プロセスには、細胞溶解、固相抽出、液体クロマトグラフィーなど、いくつかの段階が含まれます . マイクロシスティンの合成経路は、その環状構造と、珍しいアミノ酸の存在により、複雑です .

化学反応の分析

マイクロシстин-YRは、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、マイクロシスティンを分解できる、UV光下での二酸化チタンなどの酸化剤があります . これらの反応から生成される主要な生成物は、環状構造の切断により生成される、より小さなペプチドとアミノ酸です .

科学研究への応用

マイクロシстин-YRは、環境科学、毒性学、水質管理において広く研究されています . これは、水生環境におけるシアノトキシンの挙動と影響を理解するためのモデル化合物として役立ちます . 生物学と医学において、マイクロシстин-YRは、タンパク質ホスファターゼの阻害を研究するために使用されます。これは、がん研究にとって重要な意味を持ちます . さらに、水サンプル中のシアノトキシンを検出するための分析方法の開発に使用されます .

科学的研究の応用

Biochemical Properties

MC-YR is a potent inhibitor of eukaryotic protein phosphatases 1 and 2A (PP1 and PP2A), which are crucial in regulating various cellular processes including cell division, apoptosis, and signal transduction. Its structural characteristics include:

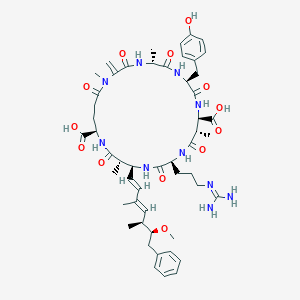

- Chemical Structure : MC-YR is an analog of microcystin-LR, differing by a tyrosine (Tyr) residue instead of leucine (Leu). The compound exhibits a characteristic absorption maximum at 232 nm due to its conjugated double bonds in the Adda moiety .

- Inhibition Mechanism : The inhibition of PP1 and PP2A by MC-YR can lead to dysregulation of cellular signaling pathways, making it a valuable tool for studying these processes in laboratory settings .

Environmental Monitoring

MC-YR is widely used as a reference compound in environmental analyses, particularly in assessing water quality. Its applications include:

- Detection in Water Bodies : MC-YR serves as an indicator for the presence of cyanobacterial blooms in freshwater systems. Studies have demonstrated its detection in various water sources, including bottled, tap, and surface waters .

- Analytical Techniques : Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to quantify microcystins like MC-YR in environmental samples. A recent study highlighted the effectiveness of multi-dimensional chromatography for achieving low detection limits in complex water matrices .

Toxicological Studies

The toxicological impact of MC-YR has been extensively studied due to its hepatotoxic effects on aquatic organisms and potential risks to human health:

- Impact on Aquatic Life : Research indicates that MC-YR can cause significant harm to fish and other aquatic organisms, leading to bioaccumulation in tissues. For instance, studies have shown high concentrations of microcystins in fish muscle and ovary samples from contaminated waters .

- Human Health Risks : The World Health Organization has established guidelines for microcystin concentrations in drinking water due to their hepatotoxicity. Continuous monitoring of MC-YR levels is essential for public health safety .

Biomedicine Applications

Emerging research suggests potential biomedical applications for MC-YR:

- Anticancer Research : There is growing interest in the use of cyanobacterial toxins, including MC-YR, as leads for developing anticancer agents due to their ability to induce apoptosis in cancer cells .

- Vaccine Development : Cyanobacteria are being explored as platforms for vaccine production, with the potential to utilize their toxic compounds like MC-YR for immunological studies .

Case Studies

Several case studies illustrate the diverse applications of MC-YR:

作用機序

マイクロシстин-YRは、主にセリン/スレオニンタンパク質ホスファターゼ1および2Aを阻害することによって、その毒性を発揮します . この阻害は、細胞シグナル伝達経路を混乱させ、酸化ストレスの増加、細胞骨格の破壊、アポトーシスにつながります . この化合物の分子標的は、蓄積して肝毒性を引き起こす肝臓です .

類似の化合物との比較

マイクロシстин-YRは、80種類以上の既知のマイクロシスティン変異体の1つです . 同様の化合物には、マイクロシстин-LR、マイクロシстин-RR、マイクロシстин-LAなどがあります . 各変異体は、その構造に存在する特定のアミノ酸が異なり、これが毒性と環境における挙動に影響を与える可能性があります . マイクロシстин-YRは、その吸収と毒性プロファイルに影響を与える、特定のアミノ酸組成が特徴です .

類似化合物との比較

Microcystin-YR is one of over 80 known variants of microcystins . Similar compounds include microcystin-LR, microcystin-RR, and microcystin-LA . Each variant differs in the specific amino acids present in their structure, which can influence their toxicity and environmental behavior . Microcystin-YR is unique due to its specific amino acid composition, which affects its absorption and toxicity profile .

生物活性

Microcystin YR (MC-YR) is a potent hepatotoxin produced by certain cyanobacteria, particularly from the genus Microcystis. This compound is part of a larger family of microcystins, which are known for their ability to inhibit protein phosphatases, leading to various toxic effects in aquatic organisms and potential health risks for humans. This article explores the biological activity of MC-YR, focusing on its mechanisms of action, environmental impact, and biodegradation pathways.

This compound primarily acts as an inhibitor of eukaryotic protein phosphatases 1 and 2A (PP1 and PP2A). This inhibition disrupts cellular signaling pathways by preventing the dephosphorylation of proteins, which is crucial for regulating various physiological processes. The structural features of MC-YR, including the unique amino acid composition with tyrosine in place of leucine (as seen in microcystin-LR), contribute to its specific binding affinity and potency against these enzymes .

Biochemical Pathways Affected

- Liver Toxicity : MC-YR has been shown to cause significant liver damage in laboratory studies. Injections of microcystins in animal models lead to increased serum levels of liver enzymes, indicating hepatocyte damage. Histopathological examinations reveal necrosis and apoptosis in liver tissues shortly after exposure .

- Cellular Effects : The inhibition of PP1 and PP2A results in the accumulation of phosphorylated proteins, which can lead to cell cycle dysregulation and increased cell proliferation, potentially contributing to tumorigenesis in chronic exposures .

Environmental Presence and Impact

MC-YR has been detected in various water bodies worldwide, particularly in eutrophic lakes where cyanobacterial blooms occur. A study conducted in Lake Ytyk-Kyuyol demonstrated the year-round presence of toxigenic Microcystis species capable of producing MC-YR under both ice-covered and ice-free conditions . The concentrations of MC-YR can vary significantly based on environmental factors such as nutrient availability and temperature.

Concentration Data

| Location | Maximum Concentration (µg/L) | Sampling Period |

|---|---|---|

| Lake Ytyk-Kyuyol | 4.8 | August 2021 & 2022 |

| Hartbeespoort Dam | 0.14 | December 2010 - March 2011 |

Biodegradation Pathways

Recent research has identified specific bacterial strains capable of degrading MC-YR. For instance, Sphingopyxis sp. USTB-05 has been shown to effectively break down MC-YR through a series of enzymatic reactions:

- Microcystinase : Converts cyclic MC-YR to linear MC-YR.

- Serine Protease : Cleaves linear MC-YR into smaller peptides.

- Peptidase : Further breaks down these peptides into non-toxic components .

These findings highlight the potential for bioremediation strategies using specific microbial communities to mitigate the impacts of microcystins in contaminated water bodies.

Case Studies

- Caruaru Syndrome : An outbreak linked to untreated reservoir water contaminated with microcystins, including MC-YR, resulted in significant health issues among local populations. This case underscored the importance of monitoring cyanotoxins in drinking water sources .

- Toxicity Assessment : Studies involving intra-peritoneal administration of microcystins in mice revealed acute toxicity with rapid onset liver damage, emphasizing the need for stringent water quality regulations .

特性

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHASZQTEFAUJC-GJRPNUFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880086 | |

| Record name | Microcystin YR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1045.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101064-48-6 | |

| Record name | Microcystin YR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101064486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin YR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Microcystin YR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICROCYSTIN-YR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G08121T5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。